molecular formula C17H14N2O3 B11386732 5,7-dimethyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide

5,7-dimethyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide

Cat. No.: B11386732
M. Wt: 294.30 g/mol
InChI Key: JVVPEFKWCDZCBH-UHFFFAOYSA-N
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Description

5,7-dimethyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one with 3-aminopyridine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. Solvent recovery and waste management are also critical aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy or amino derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives.

Scientific Research Applications

5,7-dimethyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4H-chromene-2-carboxamide: A simpler analog with similar structural features.

    5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide: Lacks the pyridinyl group but shares the chromene core.

    N-(pyridin-3-yl)-4H-chromene-2-carboxamide: Similar but without the dimethyl substitutions.

Uniqueness

5,7-dimethyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide is unique due to the presence of both dimethyl and pyridinyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

5,7-dimethyl-4-oxo-N-pyridin-3-ylchromene-2-carboxamide

InChI

InChI=1S/C17H14N2O3/c1-10-6-11(2)16-13(20)8-15(22-14(16)7-10)17(21)19-12-4-3-5-18-9-12/h3-9H,1-2H3,(H,19,21)

InChI Key

JVVPEFKWCDZCBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=CN=CC=C3)C

Origin of Product

United States

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